molecular formula C6H9N3O2 B2948899 4-nitro-3-propyl-1H-pyrazole CAS No. 1007069-60-4

4-nitro-3-propyl-1H-pyrazole

Cat. No.: B2948899
CAS No.: 1007069-60-4
M. Wt: 155.157
InChI Key: VKMMELNDXKJOBY-UHFFFAOYSA-N
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Description

4-nitro-3-propyl-1H-pyrazole is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 4-nitro-1H-pyrazole, a parent compound of this compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 4-nitro-1H-pyrazole is 97.0754 .


Chemical Reactions Analysis

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

C-H Activation and Functionalization

A study by Iaroshenko et al. (2014) explored a divergent and regioselective approach to synthesizing 5-aryl-4-nitro-1H-pyrazoles. This method is pivotal in the functionalization of the pharmacologically relevant pyrazole scaffold, leveraging guided transition-metal-catalyzed arylation.

Herbicidal Applications

Research by Clark (1996) identified Pyrazole nitrophenyl ethers (PPEs) as novel herbicides. These compounds, including variations of 4-nitro-3-propyl-1H-pyrazole, act as inhibitors of protoporphyrinogen IX oxidase, essential in plant biology.

Synthesis and Energy Material Research

A review by Old Jun-lin (2014) summarizes the synthesis methods of various nitropyrazole compounds, including this compound. The focus is on low-melting-point compounds with high energy and lower sensitivity than traditional explosives like TNT.

Reactivity in Pharmaceutical Industry

A study conducted by Volkova et al. (2021) highlighted the high reactivity and biological activity of 4-nitrosopyrazoles, including derivatives of this compound, in pharmaceutical applications.

Safety and Hazards

The safety data sheet for 4-nitro-1H-pyrazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-nitro-5-propyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-5-6(9(10)11)4-7-8-5/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMMELNDXKJOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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